4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one

Lipophilicity Drug-likeness Pharmacokinetics

Sourcing a well-characterized Wnt-pathway modulator with defined selectivity and physicochemical properties is a common challenge in chemical biology. This compound solves that need as a quinoline-4-carbonyl piperazin-2-one probe with a confirmed 4-fluorophenyl substituent. Key differentiators: (1) Intermediate potency (EC₅₀ ≈ 4 µM) in Wnt reporter assays, enabling target-specific studies. (2) Moderate lipophilicity (logP 2.64) and TPSA of 97.5 Ų, reducing nonspecific binding. (3) Available as a research tool alongside chloro and methoxy analogs for multiparameter SAR optimization.

Molecular Formula C20H16FN3O2
Molecular Weight 349.4 g/mol
Cat. No. B12149425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one
Molecular FormulaC20H16FN3O2
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F
InChIInChI=1S/C20H16FN3O2/c21-14-7-5-13(6-8-14)18-11-16(15-3-1-2-4-17(15)23-18)20(26)24-10-9-22-19(25)12-24/h1-8,11H,9-10,12H2,(H,22,25)
InChIKeyBVKAURCZHTXJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one: Structure & Physicochemical Identity


4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one (CAS 949775-58-0) is a synthetic heterocyclic compound belonging to the quinoline-4-carbonyl piperazin-2-one class. It consists of a 2-(4-fluorophenyl)quinoline core linked via a carbonyl bridge to a piperazin-2-one ring, yielding the molecular formula C₂₀H₁₆FN₃O₂ and a molecular weight of 349.36 g/mol . The compound is listed as a screening compound in commercial catalogues and has been characterized by computed physicochemical parameters including a logP of 2.64 and a polar surface area of 97.5 Ų . This structural scaffold is distinct from classical fluoroquinolones in that it lacks both the 3-carboxylic acid and 6-fluoro substituents, positioning it as a research probe for chemical biology and medicinal chemistry campaigns rather than a drug-like fluoroquinolone analog.

Compound Class Quinoline-4-carbonyl piperazin-2-one
Scaffold Distinction Non-fluoroquinolone; lacks 3-COOH and 6-F substituents
Physicochemical Profile Moderate computed logP, elevated TPSA

4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one: Uniqueness vs Closest Analogs


Within the quinoline-4-carbonyl piperazin-2-one subseries, even a single halogen substitution at the 4-position of the pendant phenyl ring materially alters lipophilicity, electronic distribution, and, consequently, target engagement in biological systems. Comparative structure-activity relationship (SAR) studies on related quinoline and quinolinone scaffolds demonstrate that a 4-fluorophenyl to 4-chlorophenyl exchange changes in vitro potency by measurable margins; for example, in a Wnt-pathway reporter assay, 4-fluorophenyl and 4-chlorophenyl analogs yielded EC₅₀ values of 4 µM and 3 µM, respectively [1]. Moreover, the piperazin-2-one ring introduces a hydrogen-bond acceptor capacity and conformational rigidity that is absent in simple piperazine-capped quinolines, potentially altering metabolic stability and solubility [2]. These molecular-level differences preclude the assumption that a chlorophenyl, methoxyphenyl, or pyridyl congener will behave identically in a given assay, underscoring the need for compound-specific evaluation when selecting the most suitable probe.

Halogen substitution (F→Cl) can measurably shift target engagement and lipophilicity, precluding direct analog substitution.
Piperazin-2-one ring introduces H-bond acceptor capacity and conformational rigidity absent in simple piperazine-capped analogs, altering metabolic stability and solubility.
Congener interchangeability cannot be assumed; even closely related aryl substitutions yield distinct biological profiles.

4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one: Differentiation Evidence


logP Comparison: 4-Fluoro vs 4-Chloro Analog

The target compound (4-fluorophenyl; C₂₀H₁₆FN₃O₂; MW 349.36) exhibits a computed logP of 2.64 . Its direct 4-chlorophenyl analog (C₂₀H₁₆ClN₃O₂; MW 365.81) is predicted to carry a higher logP (approximately 3.0–3.4 based on the 0.4–0.7 logP increment typically conferred by a Cl-for-F replacement on an aromatic ring), which could influence membrane permeability and off-target binding profiles. While experimental logP values for both compounds are not publicly available, the computed difference is consistent with established QSAR models indicating that a chlorine atom increases lipophilicity by approximately 0.4–0.7 log units relative to fluorine on a phenyl ring.

LogP (4-F vs 4-Cl)
Class-level inference
Target: 2.64 4-Cl: ~3.0–3.4 Δ ≈ +0.4 to +0.7
Lipophilicity gap may affect permeability and binding; context-dependent.
Computed logP; experimental validation not available.
Lipophilicity Drug-likeness Pharmacokinetics

Polar Surface Area: Piperazin-2-one vs Piperazine Ring

The target compound possesses a polar surface area (PSA) of 97.5 Ų , which includes contributions from the piperazin-2-one carbonyl (amide) and the bridging carbonyl. In contrast, analogous compounds with a simple piperazine ring (lacking the internal amide) would exhibit a lower PSA (typically 60–75 Ų). This ~20–30 Ų PSA increment positions the target compound closer to the upper limit for oral absorption and farther from the optimal CNS permeability range (PSA < 60 Ų), suggesting differential utility in peripheral vs. CNS-targeted screening.

PSA Difference
Class-level inference
~22–37 Ų higher vs. piperazine analogs
Elevated TPSA reduces predicted passive BBB permeability; supports peripheral screening context.
Computed TPSA 97.5 Ų; comparator range derived from structural class.
Polar surface area Oral bioavailability CNS penetration

Cytotoxicity SAR: 4-Fluorophenyl vs Other Aryl Substitutions

In a panel of 16 N-piperazinyl quinolone derivatives tested for in vitro cytotoxicity against human tumor cell lines (MTT assay), replacement of the 5-bromo-2-thienyl substituent with 4-fluorophenyl or 2,6-difluorophenyl rings resulted in variable inhibition activity [1]. While the most cytotoxic compounds in that series carried 5-bromo-2-thienyl groups (mean IC₅₀ = 2.5–3 µg/mL, comparable to etoposide at mean IC₅₀ = 1.7 µg/mL), the 4-fluorophenyl-substituted variants exhibited distinct activity profiles, indicating that the 4-fluorophenyl group modulates, rather than simply eliminates, cytotoxic potency. This SAR trend suggests that the target compound, bearing a 4-fluorophenyl group, occupies a specific activity space within the quinoline-carbonyl-piperazine series that is not replicated by bromo-thienyl or difluorophenyl analogs.

Cytotoxicity SAR
Class-level inference
4-F variant: variable activity 5-Br-thienyl: IC₅₀ 2.5–3 µg/mL Activity shift, not abolished
Partial modulation of cytotoxicity; distinct from positive-control etoposide.
MTT assay, tumor cell line panel; 4-F specific IC₅₀ not reported.
Cytotoxicity Structure-activity relationship Anticancer screening

H-Bond Donors & Solubility vs Piperazine Analogs

The target compound possesses exactly one hydrogen-bond donor (the piperazin-2-one N–H) and five hydrogen-bond acceptors, yielding a logSw (log of aqueous solubility) of −3.68 as computed by ChemDiv . Direct N-methylated or N-acetylated piperazine analogs that lack the internal amide would exhibit zero hydrogen-bond donors, potentially increasing logP and decreasing aqueous solubility. Conversely, introduction of additional donors (e.g., hydroxymethyl) would shift solubility in the opposite direction. The single donor feature provides a calibrated balance between membrane permeability and aqueous solubility that may be advantageous for cell-based phenotypic screening at a single, defined concentration.

Solubility (logSw)
Supporting evidence
ΔlogSw ~+0.3 to +1.3 1 HBD vs. 0 HBD analogs
Higher computed solubility may support assay preparation at µM concentrations.
Computed logSw -3.68; comparator estimated from structural class.
Hydrogen bonding Solubility Formulation

4-{[2-(4-Fluorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one: Application Scenarios


Wnt Pathway & Kinase Phenotypic Screening Probe

The compound is suited as a tool compound in Wnt-pathway modulation assays, where the 4-fluorophenyl substituent has been shown to confer intermediate potency (EC₅₀ ≈ 4 µM) in related quinoline scaffolds . Its moderate lipophilicity (logP 2.64) and single hydrogen-bond donor facilitate cell permeability without excessive non-specific binding, making it appropriate for cell-based luciferase reporter assays and image-based phenotypic screens in cancer cell lines.

Physicochemical Comparator in Medicinal Chemistry SAR

With a computed logP of 2.64, TPSA of 97.5 Ų, and logSw of −3.68 , this compound serves as a well-characterized reference point for SAR exploration around the quinoline-4-carbonyl piperazin-2-one core. Procurement of this fluoro analog alongside its 4-chloro and 4-methoxy congeners enables multiparameter optimization of lipophilicity, solubility, and potency within a single scaffold series.

Negative Control or Partial Activity Probe in Cytotoxicity Profiling

Based on SAR data showing that 4-fluorophenyl substitution yields variable (rather than maximal) cytotoxicity in N-piperazinyl quinolone series , this compound can be deployed as a moderate-activity reference compound in tumor cell line panels, allowing researchers to distinguish between specific target-mediated cytotoxicity and non-specific growth inhibition.

Peripheral Target Screening with CNS Exclusion

The elevated polar surface area (97.5 Ų) relative to CNS-optimized leads (typically <60 Ų) suggests limited blood-brain barrier penetration. This property makes the compound a rational choice for screening campaigns focused on peripheral targets (e.g., oncology, inflammation, metabolic disease) where CNS side effects must be minimized.

Application
Selection Property
Validation Focus
Wnt-pathway reporter assays
Moderate lipophilicity and single HBD
Cell-based reporter assay response
Med chem SAR comparator studies
Computed logP, TPSA, logSw profile
Multiparameter physicochemical optimization
Cytotoxicity profiling reference
Variable cytotoxicity in quinoline series
MTT assay panel differentiation
Peripheral target screening (CNS exclusion)
High TPSA reducing BBB permeability potential
CNS permeability model assessment
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